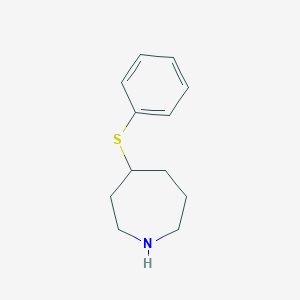

4-(Phenylthio)homopiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

4-phenylsulfanylazepane |

InChI |

InChI=1S/C12H17NS/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2 |

InChI Key |

GMDRTRDZMKJHJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylthio Homopiperidine and Its Structural Analogues

Direct Synthetic Routes to 4-(Phenylthio)homopiperidine

Direct synthesis of the this compound molecule involves forming the complete heterocyclic structure in a highly convergent manner. Key among these methods is a reductive-rearrangement approach.

Reductive-Rearrangement Approaches from Precursors

A significant pathway to substituted homopiperidines, including the phenylthio variant, involves a Beckmann rearrangement of a cyclohexanone (B45756) oxime precursor, followed by reduction. This reaction expands the six-membered carbocyclic ring into a seven-membered nitrogen-containing lactam, which is subsequently reduced to the desired homopiperidine.

For the synthesis of this compound, the process would start from 4-phenylthiocyclohexanone. This ketone is first converted to its corresponding oxime, 4-phenylthiocyclohexanone oxime. The oxime then undergoes a rearrangement and reduction sequence. While specific literature for the 4-phenylthio derivative using diisobutyl aluminum hydride (DIBAL-H) is not prevalent, the transformation is well-documented for analogous structures.

The use of a reducing agent like diisobutyl aluminum hydride (DIBAL-H) can facilitate a concerted rearrangement-reduction process. DIBAL-H, a bulky and strong reducing agent, can coordinate to the oxygen of the oxime, promoting the rearrangement and subsequently reducing the intermediate nitrilium ion and the resulting lactam. masterorganicchemistry.com The temperature of the reaction is critical; low temperatures are typically required to stop the reduction at the aldehyde stage from an ester, a reactivity principle that extends to the reduction of the intermediate lactam to the amine. masterorganicchemistry.com

A typical reaction sequence is outlined below:

Oximation: 4-phenylthiocyclohexanone reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 4-phenylthiocyclohexanone oxime.

Reductive Rearrangement: The oxime is treated with a suitable reagent like DIBAL-H. The aluminum center coordinates to the oxime's hydroxyl group, transforming it into a good leaving group. This initiates the Beckmann rearrangement, where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, expanding the ring and forming a lactam intermediate.

Reduction: The same reducing agent, DIBAL-H, then reduces the lactam intermediate to the final this compound.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 4-phenylthiocyclohexanone | Hydroxylamine, Base | 4-phenylthiocyclohexanone oxime | Formation of the oxime precursor. |

| 2 | 4-phenylthiocyclohexanone oxime | Diisobutyl aluminum hydride (DIBAL-H) | This compound | Ring expansion and reduction to the final product. |

Exploration of Alternative Convergent and Divergent Synthetic Pathways

Beyond the reductive-rearrangement, other synthetic strategies can be envisaged for the direct construction of this compound. Convergent syntheses would involve coupling a C6 backbone containing the phenylthio group with a nitrogen source to form the seven-membered ring in a single key step. Divergent strategies might involve synthesizing a functionalized homopiperidine core first, followed by the introduction of the phenylthio group at the 4-position via nucleophilic substitution or cross-coupling reactions. While specific examples for this compound are not widely reported, general methods for synthesizing substituted homopiperidines are known and applicable. nih.govscirp.orgresearchgate.net A patented method for preparing homopiperazine (B121016) (1,4-diazepane) highlights a sequence of amino protection, oximation, rearrangement, reduction, and deprotection starting from 4-piperidone (B1582916) hydrochloride hydrate. google.com

Strategies for Constructing the Homopiperidine Ring System

The synthesis of the homopiperidine (azepane) ring is a central challenge in this field. Several intramolecular cyclization strategies have been developed to efficiently form this seven-membered nitrogen heterocycle.

Intramolecular Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

A powerful method for forming seven-membered rings containing both nitrogen and sulfur involves intramolecular conjugate displacement. nih.govfigshare.comfigshare.com This type of reaction typically involves a nucleophilic nitrogen atom attacking an electron-deficient double bond within the same molecule, leading to ring closure. acs.org

In a relevant study, Baylis-Hillman alcohols were used as precursors to generate complex seven-membered heterocycles. nih.govfigshare.com The methodology involves converting the alcohol into a suitable leaving group and then, after deprotection of a nitrogen atom elsewhere in the molecule, inducing an intramolecular cyclization. The ring closure happens via a conjugate displacement mechanism. nih.gov For instance, a linear precursor containing both a nitrogen nucleophile (e.g., an amine or amide) and a Michael acceptor with an allylic leaving group can be cyclized under mild, base-mediated conditions. acs.org This strategy has been successfully applied to form six- and seven-membered rings efficiently. acs.org

| Precursor Type | Key Reaction | Product | Reference |

| Baylis-Hillman Adducts | Intramolecular Conjugate Displacement | Nitrogen and Sulfur-containing Heterocycles | nih.govfigshare.com |

| Linear N-containing Michael Acceptors | Intramolecular Conjugate Displacement | Carbocycles and Heterocycles | acs.org |

Domino (or cascade) reactions provide an efficient route to complex heterocyclic structures by forming multiple bonds in a single synthetic operation. The use of sulfur ylides in domino annulation reactions has emerged as a versatile strategy for constructing nitrogen heterocycles, including seven-membered rings. nih.govacs.orgdntb.gov.ua

In this approach, a sulfur ylide acts as a nucleophile that initiates a sequence of reactions. For example, a divergent domino annulation of sulfur ylides with azadienes has been developed to prepare functionalized six- and seven-membered nitrogen heterocycles in moderate to excellent yields. nih.gov The reaction pathway can often be controlled by the choice of base or other reaction conditions, allowing selective synthesis of different ring sizes from the same starting materials. nih.gov This method represents a powerful tool for rapidly building molecular complexity and accessing diverse heterocyclic scaffolds.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of various cyclic and macrocyclic compounds, including nitrogen-containing heterocycles. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

For the synthesis of a this compound precursor, a suitable acyclic diene bearing the necessary nitrogen and sulfur functionalities would be required. The general approach is outlined in the table below. The reaction proceeds through a metallacyclobutane intermediate. organic-chemistry.org The choice of catalyst, such as Grubbs' or Schrock's catalysts, is crucial and can influence the reaction's efficiency and stereoselectivity. organic-chemistry.org While RCM is a versatile method for forming carbo- and heterocyclic rings, its application to generate tetrasubstituted alkenes can be challenging and may require highly reactive catalysts. nih.gov Subsequent reduction of the resulting unsaturated cyclic product would yield the saturated homopiperidine ring.

| Reaction Step | Description | Key Reagents/Catalysts |

| Precursor Synthesis | Assembly of an acyclic diene with a nitrogen atom destined to be part of the ring and a phenylthio group at the appropriate position. | Standard organic synthesis techniques |

| Ring-Closing Metathesis | Intramolecular cyclization of the diene to form a seven-membered unsaturated ring. | Grubbs' catalysts (1st, 2nd, 3rd generation), Schrock's catalyst |

| Reduction | Hydrogenation of the double bond in the cyclic alkene to yield the saturated homopiperidine ring. | H₂, Pd/C, PtO₂, or other standard reduction methods |

Rearrangement Reactions from Six-Membered Precursors (e.g., Piperidone Derivatives)

Ring expansion of readily available six-membered piperidine (B6355638) derivatives presents a common and effective strategy for the synthesis of the homopiperidine (azepane) skeleton. The Beckmann rearrangement is a classical and widely used method for this transformation. wikipedia.org

This process typically begins with a 4-piperidone derivative. The ketone is first converted to its corresponding oxime by reaction with hydroxylamine. Treatment of the oxime with an acid or another promoting agent, such as tosyl chloride or thionyl chloride, induces the rearrangement. wikipedia.org In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a seven-membered lactam (an azepan-2-one). Subsequent reduction of the lactam, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the desired homopiperidine ring. If the starting 4-piperidone already contains the phenylthio group, this method would directly yield a this compound precursor.

| Reaction | Description | Typical Reagents |

| Oximation | Conversion of a 4-piperidone derivative to the corresponding 4-oximino-piperidine. | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaOH, pyridine) |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of the oxime to a seven-membered lactam. | Strong acids (H₂SO₄, PPA), PCl₅, TsCl, SOCl₂ wikipedia.org |

| Lactam Reduction | Reduction of the lactam to the corresponding cyclic amine (homopiperidine). | LiAlH₄, BH₃·THF |

Cyclization from Open-Chain Precursors (e.g., Ethylenediamine (B42938) derivatives)

The construction of the homopiperidine ring can also be achieved through the cyclization of suitable acyclic precursors. While various open-chain starting materials can be envisaged, those derived from ethylenediamine offer a potential, though less commonly cited, route. This approach would involve the reaction of an ethylenediamine derivative with a bifunctional component that provides the remaining five carbon atoms of the seven-membered ring.

A hypothetical strategy could involve the double alkylation of an N-substituted ethylenediamine with a 1,5-dihaloalkane bearing the desired phenylthio substituent at the C3 position. The intramolecular cyclization would then form the homopiperidine ring. The success of such a reaction would depend heavily on managing intermolecular polymerization and optimizing conditions to favor the intramolecular ring-closing step.

Methods for Phenylthio Group Introduction

The introduction of the phenylthio group onto the homopiperidine scaffold is a key step in the synthesis of the target molecule. This can be achieved either before or after the formation of the seven-membered ring, using several established methods for carbon-sulfur bond formation.

Nucleophilic Substitution Strategies for Thioether Formation in Cyclic Amine Scaffolds

Nucleophilic substitution is a direct and widely used method for forming thioether bonds. This strategy typically involves the reaction of a sulfur-based nucleophile, such as thiophenolate, with an electrophilic carbon atom on the homopiperidine ring.

A common approach starts with a 4-hydroxyhomopiperidine derivative. The hydroxyl group is first converted into a better leaving group, for example, by tosylation or mesylation, or by activation under Mitsunobu conditions. organic-chemistry.org The Mitsunobu reaction, in particular, allows for the conversion of primary and secondary alcohols to thioethers with inversion of stereochemistry, using a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for substitution by a thiol. organic-chemistry.orgnih.gov The activated intermediate is then subjected to nucleophilic attack by sodium thiophenolate or thiophenol under basic conditions to yield this compound.

| Method | Description | Key Reagents | Stereochemical Outcome |

| From Halides/Sulfonates | Sₙ2 reaction of a 4-halo or 4-sulfonyloxy-homopiperidine with a thiophenolate salt. | Thiophenol, NaH, K₂CO₃; Sodium thiophenolate | Inversion of configuration at C4 |

| Mitsunobu Reaction | Activation of a 4-hydroxyhomopiperidine followed by in-situ substitution with thiophenol. | Thiophenol, PPh₃, DEAD or DIAD organic-chemistry.org | Inversion of configuration at C4 organic-chemistry.org |

Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-S coupling variants, have become indispensable tools for the formation of carbon-heteroatom bonds. wikipedia.org These methods offer a powerful alternative for constructing the C-S bond in this compound, especially when nucleophilic substitution is challenging.

The Buchwald-Hartwig C-S coupling reaction allows for the formation of aryl thioethers from aryl halides or triflates and thiols. wikipedia.org In the context of synthesizing the target molecule, this could involve coupling thiophenol with a 4-halohomopiperidine or a homopiperidine-4-triflate. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, BINAP), and a base. researchgate.net This methodology is known for its broad functional group tolerance and is applicable to a wide range of substrates. organic-chemistry.org

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

Controlling the stereochemistry at the C4 position of the homopiperidine ring is crucial for studying the biological activity of different stereoisomers of this compound. Stereoselective synthesis can be approached by using chiral starting materials, chiral catalysts, or by separating diastereomers formed during the synthesis.

Asymmetric synthesis of substituted azepanes has been achieved through various methods, including enantioselective lithiation-conjugate addition sequences and biocatalytic approaches. nih.govnih.gov For instance, a chiral auxiliary approach could be employed, where a chiral group attached to the nitrogen atom directs the stereochemical outcome of subsequent reactions.

If the phenylthio group is introduced via a Mitsunobu reaction on a chiral 4-hydroxyhomopiperidine, the reaction proceeds with a predictable inversion of stereochemistry, allowing access to a specific enantiomer. organic-chemistry.org Similarly, stereoselective reduction of a 4-(phenylthio)azepan-x-one could be achieved using chiral reducing agents to set the stereocenter at C4.

Chemical Reactivity and Transformation Mechanisms of 4 Phenylthio Homopiperidine Derivatives

Reactions Involving the Cyclic Amine Functionality

The nitrogen atom of the homopiperidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic is central to the reactions involving this part of the molecule.

As a secondary amine, the nitrogen atom in 4-(Phenylthio)homopiperidine is readily functionalized through reactions with various electrophiles.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net The choice of base and solvent can influence reaction efficiency. Common systems include potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF). researchgate.netbeilstein-journals.org

N-Acylation: This process introduces an acyl group to the nitrogen atom, forming an amide. It is a common strategy for protecting the amine or for synthesizing derivatives with specific biological activities. Acylating agents such as acyl chlorides or anhydrides react readily with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid generated. colab.ws Selective mono-acylation of related diamines like homopiperazine (B121016) has been achieved using specialized methods, such as ionic immobilization on a solid support, which could be adapted for this substrate. colab.wslookchem.com

N-Functionalization: Beyond simple alkyl and acyl groups, the nitrogen can be functionalized with other moieties. For example, reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides, while reaction with isocyanates produces urea (B33335) derivatives. These transformations expand the chemical diversity of the scaffold.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DMF or NaH, THF | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine, CH₂Cl₂ | Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine or DMAP | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine or NaOH(aq) | Sulfonamide |

The basicity of the homopiperidine nitrogen is a fundamental property that influences its nucleophilicity and behavior in acid-base reactions. Basicity is quantified by the pKa of its conjugate acid (pKaH). For simple alkyl amines, pKaH values are typically in the range of 9.5 to 11.0. libretexts.org

The presence of the phenylthio group at the C-4 position is expected to modulate the basicity of the nitrogen atom. The sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom through the carbon framework of the ring. A lower electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the amine's basicity compared to unsubstituted homopiperidine. masterorganicchemistry.com While the sulfur atom also has lone pairs that could potentially have a resonance-donating effect, the inductive effect is generally considered dominant in saturated systems like this.

Table 2: Comparison of Conjugate Acid pKa Values for Cyclic Amines

| Compound | Structure | Approximate pKaH | Comments |

|---|---|---|---|

| Piperidine (B6355638) | Saturated 6-membered ring | 11.1 | Reference secondary cyclic amine. libretexts.org |

| Homopiperazine | Saturated 7-membered ring with two N atoms | pKaH₁: ~10.0, pKaH₂: ~5.4 | The second protonation is much less favorable. |

| This compound | Phenylthio group at C-4 | Predicted: 9.0 - 9.8 | Basicity is expected to be lower than homopiperazine due to the -I effect of the sulfur atom. |

Direct functionalization of C-H bonds is a powerful strategy for modifying molecular scaffolds without pre-installed functional groups. In cyclic amines like homopiperidine, the C-H bonds adjacent to the nitrogen (the α-positions) are the most common sites for activation. cam.ac.uk This is often achieved through the in-situ formation of an iminium ion intermediate, followed by the addition of a nucleophile. nih.gov

Rhodium-catalyzed C-H insertion reactions have been effectively used for the site-selective functionalization of piperidines. nih.gov The choice of N-protecting group (e.g., N-Boc, N-Bs) and the specific rhodium catalyst can direct the functionalization to different positions on the ring (C-2, C-3, or C-4). nih.gov Applying this logic to an N-protected derivative of this compound could enable the introduction of new substituents at specific locations, although the existing C-4 phenylthio group would likely influence the regiochemical outcome of reactions targeting the C-3 or C-4 positions.

Reactions Involving the Phenylthio Moiety

The sulfur atom of the phenylthio group is nucleophilic and can be readily oxidized. The carbon-sulfur bond, while generally stable, can also be cleaved under specific chemical conditions.

The thioether functionality can undergo controlled oxidation to form either a sulfoxide (B87167) or a sulfone. These transformations significantly alter the electronic and steric properties of the substituent, as the sulfur center becomes more oxidized and polar.

Oxidation to Sulfoxide: This is the first level of oxidation and can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include sodium periodate (B1199274) (NaIO₄), hydrogen peroxide (H₂O₂), or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. The resulting 4-(phenylsulfinyl)homopiperidine introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone. Reagents like excess m-CPBA or potassium permanganate (B83412) (KMnO₄) are effective for this purpose. The resulting 4-(phenylsulfonyl)homopiperidine features a highly electron-withdrawing sulfonyl group.

Table 3: Oxidation of the Phenylthio Moiety

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 4-(Phenylsulfinyl)homopiperidine (Sulfoxide) | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to RT |

| H₂O₂ / Acetic Acid | RT | |

| 4-(Phenylsulfonyl)homopiperidine (Sulfone) | m-CPBA (>2 equiv.) | CH₂Cl₂, RT |

While the aryl-alkyl C-S bond is relatively robust, it can be cleaved under certain reductive or catalytic conditions. This cleavage can be a useful synthetic step to remove the sulfur functionality or replace it with another group.

Reductive Desulfurization: Treatment with reducing agents like Raney Nickel can cleave the C-S bond and replace the sulfur with hydrogen, which would yield homopiperidine. However, Raney Nickel is a harsh reagent and may affect other parts of the molecule.

Palladium-Catalyzed Cleavage: In some systems, palladium catalysts have been used to facilitate the dearylation of sulfonium (B1226848) ylides, which involves the cleavage of a carbon-sulfur bond. researchgate.net Similar catalytic approaches could potentially be developed for the direct cleavage of the C-S bond in this compound derivatives.

Boron-Based Reagents: Organodihaloboranes have been reported to cleave C-S bonds in certain thioethers, offering another potential, albeit less common, route for transformation. sci-hub.se

Synthetic Applications of Thioether Activation

The activation of the thioether moiety in this compound derivatives opens up a plethora of synthetic possibilities beyond radical generation and dehydrogenation.

One such application is the metal-free C(sp³)–S bond cleavage of thioethers to produce other functional groups. For example, using N-chlorosuccinimide (NCS), arylmethyl thioethers can be converted into aryl aldehydes or dithioacetals, depending on the solvent used. mdpi.com This transformation is believed to proceed through a thionium (B1214772) intermediate, which is facilitated by the presence of a β-aryl group. mdpi.com

Dehydrative thioetherification of alcohols with thiols is another important transformation, which can be catalyzed by various transition metals, including zinc. chemrevlett.com This reaction provides a direct route to thioethers and demonstrates the reversible nature of the C-S bond formation.

The thiol-ene reaction, a radical-mediated "click" reaction, offers a highly efficient method for the formation of thioether linkages. mdpi.comnih.gov Intramolecular versions of this reaction are particularly useful for the synthesis of sulfur-containing heterocycles. mdpi.com This highlights the potential for using the phenylthio group in this compound as a handle for further intramolecular cyclizations to construct more complex polycyclic structures. The reaction is initiated by the generation of a thiyl radical, which then adds to an alkene in an anti-Markovnikov fashion. nih.gov

Ring Expansion and Contraction Reactions of the Homopiperidine Core

The homopiperidine (azepane) ring is a seven-membered heterocycle that can undergo ring expansion and contraction reactions to access other ring systems. These transformations are valuable for the synthesis of diverse molecular scaffolds.

Ring expansion of piperidine derivatives provides a direct route to azepanes. rsc.org This can be achieved with high stereoselectivity and regioselectivity, allowing for the synthesis of diastereomerically pure azepane derivatives. rsc.org The mechanism of such expansions can be investigated using computational methods to understand the regiochemical and stereochemical outcomes. rsc.org The Schmidt and Beckmann rearrangements are classical methods for the ring expansion of cyclic ketones to lactams, and these have been applied to the synthesis of homopiperazine systems, which are structurally related to homopiperidine. unimore.itacs.org The Schmidt rearrangement, in particular, is an atom-economical, single-step process that converts a cyclic ketone to a ring-expanded lactam using hydrazoic acid. acs.org

The synthesis of azepine derivatives, the unsaturated counterparts of azepanes, is also of significant interest due to their prevalence in pharmacologically active compounds. researchgate.net Various synthetic strategies, including ring-closing metathesis and zirconium-mediated approaches, have been developed for the construction of the azepine core. researchgate.netnih.govsemanticscholar.org

Ring contraction of the homopiperidine ring is a less common but synthetically useful transformation. For instance, certain bridged azepine derivatives have been shown to undergo ring contraction to form dihydropyridine (B1217469) derivatives upon treatment with methyl iodide. rsc.org

Derivatization Strategies for Enhanced Synthetic Utility

The synthetic utility of this compound can be significantly enhanced through various derivatization strategies. These modifications can be directed at the homopiperidine nitrogen or the carbon framework of the ring.

A common strategy for the derivatization of cyclic amines is the use of a protecting group on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group. google.comchemimpex.com The Boc group not only protects the amine from unwanted side reactions but also influences the reactivity of the ring. For example, N-Boc-piperidine can undergo site-selective C-H functionalization at the 2-position using rhodium catalysts. nih.gov The choice of protecting group and catalyst can direct the functionalization to different positions on the ring. nih.gov

Direct C-H bond functionalization of unprotected cyclic amines is a more atom-economical approach that avoids the need for protection and deprotection steps. springernature.com Methods have been developed for the functionalization of both the α- and β-C-H bonds of unprotected alicyclic amines. springernature.com These reactions often proceed through the formation of endocyclic 1-azaallyl anions as key intermediates. springernature.com

Derivatization can also be employed to improve the analytical properties of the molecule. For instance, the attachment of a high proton affinity tag, such as N-(4-aminophenyl)piperidine, can significantly enhance the detection of organic acids in mass spectrometry. nih.gov While this is an analytical application, the underlying principle of modifying the molecule to alter its physical properties can be extended to synthetic contexts.

The functionalization of the homopiperidine ring can lead to a wide range of derivatives with potential applications in medicinal chemistry, as the piperidine and azepane motifs are prevalent in many bioactive molecules. researchgate.netnih.gov

Table 2: Summary of Derivatization Strategies

| Derivatization Site | Strategy | Purpose |

| Nitrogen Atom | Protection with groups like Boc | - Prevent side reactions- Direct C-H functionalization |

| α-C-H Bond | Rhodium-catalyzed C-H insertion | Introduce substituents at the 2-position |

| β-C-H Bond | Formation of 1-azaallyl anions | Introduce substituents at the 3-position |

| Various Ring Positions | Multi-step synthetic sequences | Access to diverse substitution patterns |

| Attachment of Functional Tags | Reaction with derivatizing agents | Enhance analytical detection or introduce new reactivity |

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound “this compound” is not publicly available. Consequently, the requested in-depth analysis of its advanced structural elucidation and spectroscopic characterization cannot be provided at this time.

The search did not yield any published studies containing the following specific data for this compound:

Detailed 1H NMR spectral analysis , including proton environments and coupling constants.

13C NMR spectroscopy data , including carbon skeleton connectivity and chemical shifts.

15N NMR spectroscopy data for the assessment of the nitrogen atom's chemical environment.

2D NMR techniques (COSY, HSQC, HMBC) for complete structural assignment.

High-Resolution Mass Spectrometry (HRMS) for exact mass determination.

Without access to primary research data from peer-reviewed journals or established chemical databases for this particular compound, it is not possible to generate the scientifically accurate and detailed article as per the requested outline.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Detailed experimental data on the mass spectrometric fragmentation pattern of 4-(Phenylthio)homopiperidine is not available in the reviewed literature. Mass spectrometry is a critical technique for structural confirmation, where the molecule is ionized and breaks into characteristic fragment ions. Analysis of the mass-to-charge ratio of these fragments allows chemists to deduce the original molecular structure. For this compound, one would anticipate potential fragmentation pathways involving cleavage of the phenyl-sulfur bond, the sulfur-homopiperidine bond, and fragmentation of the seven-membered azepane ring itself. However, without experimental spectra, any proposed fragmentation scheme remains purely hypothetical.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR spectral data for this compound are not documented in the available literature. A hypothetical spectrum would be expected to show characteristic absorption bands for several key functional groups:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the homopiperidine ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the homopiperidine ring would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the phenyl group.

C-N Stretching: Vibrations for the carbon-nitrogen bond in the aliphatic ring would likely be found in the 1000-1200 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond typically gives rise to a weak absorption in the 600-800 cm⁻¹ region.

Without experimental data, the precise wavenumbers and intensities of these absorptions cannot be confirmed.

Raman Spectroscopy for Complementary Vibrational Data

Similarly, no specific Raman spectra for this compound have been found. Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which can be weak or absent in FT-IR spectra. It would be a valuable tool for providing complementary data, especially for the C-S bond and the skeletal vibrations of both the aromatic and heterocyclic rings.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and three-dimensional conformation.

Solid-State Structure Determination and Bond Length/Angle Analysis

Crystallographic Insights into Conformation of the Seven-Membered Ring

The conformation of the seven-membered homopiperidine (azepane) ring is of significant chemical interest due to its flexibility. Azepane rings can adopt several low-energy conformations, including chair, boat, and twist-boat forms. Studies on the parent homopiperazine (B121016) ring have found it to exist in a pseudo-chair conformation in the solid state. mdpi.comresearchgate.net For a substituted azepane like this compound, the bulky phenylthio group at the C4 position would be expected to significantly influence the preferred conformation to minimize steric strain. It is likely that the substituent would preferentially occupy a pseudo-equatorial position in a pseudo-chair conformation. However, without definitive X-ray crystallographic data for this compound, any description of its specific ring conformation remains speculative.

Theoretical and Computational Chemistry Studies of 4 Phenylthio Homopiperidine

Electronic Structure and Molecular Geometry Calculations

The foundational aspects of understanding a molecule's behavior begin with its electronic structure and preferred three-dimensional shape. Computational chemistry provides powerful tools to determine these characteristics with high precision.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. acs.org It would be the primary method for determining the most stable (ground state) conformation of 4-(Phenylthio)homopiperidine.

The computational process involves optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. For the flexible seven-membered azepane ring, several conformations such as the chair, twist-chair, and twist-boat are possible. acs.org DFT calculations, likely using meta-hybrid functionals like M06-2X or long-range-separated functionals such as ωB97XD with a suitable basis set (e.g., 6-311++G(d,p)), would predict the relative energies of these conformers. nih.govacs.org Studies on the parent azepane ring indicate that it often prefers a twist-chair conformation. acs.org The presence of the bulky 4-(phenylthio) substituent would influence the energetic landscape, favoring a conformation that minimizes steric hindrance, likely an equatorial orientation of the substituent on the ring.

Beyond geometry, DFT calculations yield crucial energetic and electronic data. Key parameters include the total energy (E), enthalpy (H), Gibbs free energy (G), and the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. acs.org

Table 1: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound This table is illustrative and represents the type of data generated from DFT calculations.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Total Energy (E) | -975.12345 | Hartree | The total electronic and nuclear repulsion energy of the molecule at 0 K. |

| Enthalpy (H) | -975.12251 | Hartree | The sum of the total energy and the thermal energy corrections at 298.15 K. |

| Gibbs Free Energy (G) | -975.16789 | Hartree | The enthalpy minus the entropy term, indicating spontaneity at 298.15 K. |

| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.98 | eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

While DFT is highly effective, other methods also play a role. Ab initio (Latin for "from the beginning") methods, such as Møller-Plesset perturbation theory (e.g., MP2), solve the Schrödinger equation with fewer approximations than DFT and can be used for higher-accuracy energy calculations or to benchmark DFT results. acs.org For instance, ab initio calculations have been used to systematically investigate the ring inversion processes in related diazepine (B8756704) systems. nih.gov

Semi-empirical methods are computationally faster as they use parameters derived from experimental data to simplify calculations. While largely superseded by DFT for high-accuracy studies, they can still be useful for preliminary conformational searches of large molecules before more intensive calculations are performed.

Conformational Analysis and Dynamics

The homopiperidine ring in this compound is not static; it is a flexible system that exists as an ensemble of interconverting conformations. Understanding this dynamic behavior is crucial for applications in fields like drug design.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape. nih.gov An MD simulation of this compound, typically performed in a simulated solvent like water, would reveal the preferred conformations and the transitions between them.

Using a force field (e.g., AMBER or OPLS), the simulation would track the molecule's trajectory over nanoseconds. Analysis of this trajectory would identify the most populated conformational states and their relative free energies. Studies on substituted azepanes have shown that these molecules exhibit significant conformational flexibility, and that binding to a biological target can induce a distortion from their preferred solution conformation. nih.govcsic.es

Table 2: Hypothetical Conformational Population from MD Simulation This table is illustrative and shows the expected output from an MD simulation analysis.

| Conformer | Population (%) | Relative Free Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| Twist-Chair (Equatorial) | 75% | 0.00 | C2-N1-C7-C6: 55, C3-C4-C5-C6: -70 |

| Chair (Equatorial) | 15% | 1.10 | C2-N1-C7-C6: -60, C3-C4-C5-C6: 65 |

| Twist-Boat (Equatorial) | 8% | 1.85 | C2-N1-C7-C6: 85, C3-C4-C5-C6: 0 |

The homopiperidine ring can "flip" from one conformation to another, a process that must overcome an energy barrier. The height of this ring inversion barrier determines the rate of interconversion. This barrier can be calculated by identifying the transition state structure connecting two stable conformers (e.g., two different twist-chair forms).

Methods like DFT are used to map the potential energy surface along the ring inversion pathway. For related seven-membered diazepine rings, calculated ring inversion barriers are in the range of 10-18 kcal/mol, and these calculations show good agreement with experimental data. nih.govacs.org A similar analysis for this compound would provide critical information about its structural rigidity and the timescale of its dynamics.

Table 3: Hypothetical Energy Profile for Homopiperidine Ring Inversion This table illustrates the data that would be obtained from a ring inversion barrier calculation.

| Point on Pathway | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Ground State (Twist-Chair 1) | 0.0 | Most stable conformer |

| Transition State 1 | +7.5 | Energy barrier to inversion |

| Intermediate (Boat) | +4.2 | Metastable intermediate |

| Transition State 2 | +7.2 | Energy barrier from intermediate |

In medicinal chemistry, the core structure of a molecule is often referred to as a scaffold. Exit Vector Plot (EVP) analysis is a tool used to classify the three-dimensional shape of scaffolds and the spatial orientation of their substituents. rsc.orgresearchgate.net This is particularly useful for "scaffold hopping," where one chemical scaffold is replaced by another with a similar 3D arrangement of functional groups to improve properties like potency or solubility. rsc.org

For this compound, the "exit vectors" would be defined by the bonds connecting the phenylthio group and the nitrogen-bound hydrogen (or another substituent) to the homopiperidine ring. researchgate.net The analysis calculates the distance and angles between these vectors, allowing the scaffold's geometry to be plotted and compared to a database of other known scaffolds, such as piperidines and cyclohexanes. rsc.orgresearchgate.net This would quantitatively define the 3D space occupied by the substituents on the this compound scaffold.

Table 4: Hypothetical Exit Vector Plot Parameters for this compound This table is illustrative of the geometric parameters used in EVP analysis.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Distance (r) | 4.85 | Å | The distance between the ring atoms where substituents are attached. |

| Angle (φ1) | 110.2 | Degrees | The angle of the first exit vector relative to the ring plane. |

| Angle (φ2) | 108.9 | Degrees | The angle of the second exit vector relative to the ring plane. |

Reaction Mechanism Investigations

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, these studies can illuminate the pathways of its formation and the energetics of its bond cleavage.

The synthesis of this compound typically involves the formation of a carbon-sulfur (C–S) bond. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and improving yields. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction, identifying key transition states and intermediates.

A plausible synthetic route could involve the nucleophilic substitution of a leaving group at the 4-position of a homopiperidine ring by a thiophenolate anion. Theoretical calculations would model this process to:

Identify the Reaction Coordinate: This involves determining the most likely path the reactants take to form the products.

Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its geometry and energy are critical for determining the reaction rate. For the formation of this compound, a transition state would feature a partially formed C-S bond and a partially broken bond of the leaving group.

Calculate Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy (Ea), dictates the kinetic feasibility of the reaction.

While specific computational studies detailing the reaction pathways for this compound are not prominently available in the literature, the methodologies are well-established for analogous systems. Such investigations provide fundamental insights into C-S bond formation, which is a key transformation in synthetic chemistry. nih.gov

The carbon-sulfur bond is a key structural feature of this compound. Its strength and the energy required to break it are fundamental chemical properties that can be investigated using computational methods. The activation and cleavage of C-S bonds are significant in various chemical and industrial processes, including hydrodesulfurization in the petroleum industry. nih.gov

Computational analysis of C-S bond cleavage energetics typically involves:

Calculating Bond Dissociation Energy (BDE): This is the energy required to break the C-S bond homolytically, forming a radical pair. DFT calculations can provide reliable estimates of BDE.

Modeling Catalytic Cleavage: In many reactions, C-S bond cleavage is mediated by a transition metal catalyst. nih.govrsc.org Computational models can simulate the interaction of the molecule with the catalyst, elucidating how the catalyst lowers the activation energy for bond cleavage. This often involves modeling the oxidative addition of the C-S bond to the metal center. rsc.org

Investigating Heterolytic Cleavage: This pathway involves the formation of ions (a carbocation and a thiolate anion, or a carbanion and a sulfenium cation). The energetics of this process are highly dependent on the solvent, which can be modeled using implicit or explicit solvent models in the calculations.

Studies on related organosulfur compounds show that the cleavage can be facilitated under specific conditions, such as with palladium(II) complexes or through oxidative reactions. rsc.orgrsc.org The energetic landscape of these processes provides crucial information for designing reactions that selectively target the C-S bond.

Quantum Chemical Studies on Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between a molecule's structure and its observed spectrum. mdpi.com For this compound, calculating Nuclear Magnetic Resonance (NMR) parameters is particularly valuable for structural confirmation.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). rsc.org The process involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are calculated using the GIAO method at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-31G**). frontiersin.org

Chemical Shift Prediction: The isotropic shielding value is converted to a chemical shift by referencing it against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. frontiersin.org

These predicted shifts can be compared with experimental data to confirm the molecular structure. While specific published calculations for this compound are scarce, the table below illustrates the kind of data that such a study would produce. The values for related cyclic amines like piperidine (B6355638) and homopiperazine (B121016) have been determined experimentally and computationally, providing a basis for comparison. mdpi.com

| Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C2/C7 (α to N) | 50.1 | 49.8 | +0.3 |

| C3/C6 (β to N) | 28.5 | 28.2 | +0.3 |

| C4 (CH-S) | 45.2 | 44.9 | +0.3 |

| C5 (β to N) | 30.7 | 30.5 | +0.2 |

| H4 (on CH-S) | 3.15 | 3.10 | +0.05 |

Computational Prediction and Analysis of pKa Values and Basicity Trends

The basicity of the nitrogen atom in the homopiperidine ring is a defining chemical property of this compound. The pKa value, which quantifies this basicity, is crucial for understanding its behavior in biological and chemical systems. uregina.ca Computational chemistry offers reliable methods for predicting pKa values.

The prediction of pKa is often achieved using a thermodynamic cycle that breaks down the deprotonation free energy in solution into more easily calculable components:

Gas-Phase Basicity (GPB): The free energy change for the deprotonation of the protonated amine in the gas phase is calculated using high-level quantum mechanical methods. rutgers.edu

Solvation Free Energies: The free energy change associated with transferring the protonated amine and its conjugate base from the gas phase into the solvent (typically water) is calculated. This is often done using implicit solvent models like the Polarizable Continuum Model (PCM).

The basicity of the nitrogen in this compound is influenced by the electron-withdrawing inductive effect of the phenylthio group at the 4-position, which would be expected to lower its pKa relative to unsubstituted homopiperidine. Computational models can precisely quantify such substituent effects. researchgate.net

To contextualize the basicity of this compound, it is useful to compare it with related cyclic amines.

| Compound | Experimental pKa | Reference |

|---|---|---|

| Piperidine | 11.12 | General Literature |

| Piperazine (pKa1) | 9.73 | uregina.ca |

| Piperazine (pKa2) | 5.35 | uregina.ca |

| Homopiperidine | 11.23 | General Literature |

Applications in Advanced Organic Synthesis and Building Block Chemistry

4-(Phenylthio)homopiperidine as a Versatile Synthetic Intermediate

The homopiperidine (1,4-diazepane) ring and the phenylthio group are both synthetically tractable handles that allow for diverse chemical transformations. The nitrogen atoms of the homopiperidine ring can undergo a variety of reactions, including alkylation, acylation, and arylation, while the sulfur atom of the phenylthio group can be oxidized or used in metal-catalyzed cross-coupling reactions.

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Synthetic methods for creating substituted diazepines often involve the condensation of diamines with carbonyl compounds or cyclization reactions catalyzed by transition metals like palladium. mdpi.comnih.gov The presence of the phenylthio group on the homopiperidine ring offers a strategic point for further molecular elaboration.

The aryl thioether linkage can be manipulated in several ways:

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These oxidized forms can alter the electronic properties and steric profile of the molecule and can act as chiral auxiliaries or participate in elimination reactions.

C-S Bond Cleavage: The carbon-sulfur bond can be cleaved under specific reductive or oxidative conditions, allowing for the introduction of other functional groups. mdpi.com

Cross-Coupling Reactions: Aryl thioethers can participate in various metal-catalyzed cross-coupling reactions, serving as an alternative to aryl halides for the formation of new carbon-carbon or carbon-heteroatom bonds. acsgcipr.orgthieme-connect.com

One notable example from the literature demonstrates the introduction of a phenylthio group during the synthesis of complex 1,4-benzodiazepine (B1214927) derivatives, highlighting the compatibility and utility of this functional group in multistep synthetic sequences. nih.gov This versatility allows this compound to serve as a starting point for a wide array of more complex, polyfunctionalized heterocyclic systems.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening collections of low-molecular-weight molecules ("fragments") for weak but high-quality interactions with a biological target. Successful fragments are then optimized and grown into more potent, drug-like molecules.

This compound possesses several characteristics that make it an ideal candidate for inclusion in a fragment library. Its molecular weight and complexity are within the typical range for fragments, and it presents distinct features for molecular recognition.

| Feature of this compound | Relevance in Fragment-Based Drug Discovery |

| Homopiperidine Core | Provides a three-dimensional, conformationally flexible scaffold that can explore a wider range of chemical space within a binding pocket compared to flat aromatic fragments. |

| Two Nitrogen Atoms | Act as potential hydrogen bond donors and/or acceptors, providing key interaction points to anchor the fragment to the protein target. |

| Phenyl Group | Offers a hydrophobic surface for engaging with nonpolar regions of a binding site and can participate in favorable π-stacking or π-cation interactions. |

| Sulfur Atom | Can act as a hydrogen bond acceptor or engage in other specific interactions within the target's active site. |

The combination of a rigid aromatic component with a flexible saturated heterocycle allows this single fragment to probe for hydrophobic, hydrogen-bonding, and polar interactions simultaneously, making it a highly efficient building block for FBDD campaigns.

Development of Novel Organocatalysts Incorporating the Homopiperidine Core

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral diamines, in particular, are among the most successful scaffolds for designing asymmetric organocatalysts. Catalysts based on 1,2- and 1,3-diamines, such as those derived from cyclohexane-1,2-diamine, have been extensively developed. mdpi.comacs.org These catalysts often operate through a bifunctional mechanism where one amine group forms an enamine or iminium ion intermediate with a substrate, while the second amine (often protonated) acts as a Brønsted acid to activate the electrophile and control the stereochemical outcome. nii.ac.jp

The homopiperidine core, being a 1,4-diamine, offers a distinct geometric arrangement of the two nitrogen atoms. This unique spatial relationship can lead to the formation of novel transition states that are not accessible with 1,2- or 1,3-diamine catalysts, potentially enabling new types of reactivity or improved selectivity for certain transformations. By functionalizing one or both nitrogen atoms of the homopiperidine scaffold with chiral appendages, it is possible to create a new class of bifunctional organocatalysts for reactions such as asymmetric aldol, Mannich, and Michael additions.

Ligand Design for Metal-Catalyzed Reactions

The efficacy of a metal-catalyzed reaction is profoundly influenced by the ligands coordinating to the metal center. The homopiperidine framework is an excellent platform for designing multidentate ligands. Research has demonstrated the successful synthesis of titanium(IV) complexes incorporating homopiperazine-based salan ligands, which are highly active initiators for the ring-opening polymerization of lactide. nih.govresearchgate.net In these complexes, the two nitrogen atoms of the homopiperidine ring coordinate to the metal center in a bidentate fashion.

The addition of a phenylthio group at the 4-position of the homopiperidine ring introduces a third potential coordination site: the sulfur atom. This creates the possibility for this compound to act as a tridentate N,N',S-ligand. The combination of "hard" nitrogen donors and a "soft" sulfur donor in a single ligand is highly desirable, as it can stabilize metal centers in various oxidation states and enable unique catalytic activities.

| Donor Atom(s) | Hard/Soft Character | Potential Metal Partners | Potential Catalytic Applications |

| N,N' (bidentate) | Hard | Early transition metals (e.g., Ti, Zr), Al | Polymerization, Lewis acid catalysis |

| S (monodentate) | Soft | Late transition metals (e.g., Pd, Au, Rh) | Cross-coupling, C-H activation |

| N,N',S (tridentate) | Hard/Soft Combination | Various transition metals (e.g., Fe, Cu, Ni, Pd) | Oxidation, reduction, cross-coupling |

This hard/soft donor combination makes ligands derived from this compound promising candidates for a broad spectrum of catalytic transformations, leveraging principles of metal-ligand cooperation. mdpi.com

Application of Phenylthio Group in Protecting Group Chemistry and Oligonucleotide Synthesis

The phenylthio moiety itself is a functional group with important applications in specialized areas of synthesis, including protecting group strategies and the chemical synthesis of nucleic acids.

In the context of protecting group chemistry, the aryl thioether bond is known for its high stability towards a wide range of reaction conditions, including strongly basic, nucleophilic, and many oxidizing and reducing environments. wikipedia.org This robustness makes it suitable as a "permanent" protecting group that can endure a multi-step synthesis. While cleavage can be challenging, it is achievable under specific conditions, such as treatment with strong acids or through reductive desulfurization using reagents like Raney Nickel.

The most significant application of phenylthio-containing reagents is in the solid-phase synthesis of oligonucleotides, particularly those with modified backbones. google.com The automated phosphoramidite (B1245037) method is the standard for synthesizing DNA and RNA. In the synthesis of phosphorothioate (B77711) oligonucleotides, which exhibit enhanced resistance to cellular nucleases, a sulfurization step is required to convert the internucleotide phosphite (B83602) triester linkage to a phosphorothioate. Phenylthio-containing molecules are among the most effective reagents for this critical transformation. googleapis.com

| Reagent | Structure | Role in Oligonucleotide Synthesis |

| Phenylacetyl disulfide (PADS) | Ph-CH₂-C(O)-S-S-C(O)-CH₂-Ph | Sulfur-transfer agent. Efficiently delivers a sulfur atom to the phosphite triester intermediate to form the desired phosphorothioate linkage. nih.gov |

| 3-Amino-1,2,4-dithiazole-5-thione (ADTT) | C₂H₂N₂S₃ | Sulfur-transfer agent. A highly efficient and commercially available reagent for the synthesis of phosphorothioate oligonucleotides. researchgate.net |

These reagents are essential tools for the production of therapeutic oligonucleotides, where the stability conferred by the phosphorothioate backbone is crucial for their in vivo efficacy. nih.gov

Conclusion and Future Research Directions

Current State of Knowledge and Key Contributions

Direct knowledge of 4-(Phenylthio)homopiperidine is presently minimal to non-existent in published scientific works. However, the foundational chemistry of its parent heterocycle, azepane (also known as homopiperidine), is more established. The azepane motif is a key structural component in numerous biologically active compounds and natural products, which has fueled research into its synthesis and functionalization. lifechemicals.commdpi.comnih.gov The inherent conformational flexibility of the seven-membered ring is often cited as a crucial determinant of the biological activity of its derivatives. lifechemicals.com

Significant contributions to the broader field of azepane chemistry that could inform future studies of this compound include a variety of synthetic strategies for constructing and modifying the azepane core. These methodologies provide a toolbox that could be adapted for the synthesis of the target compound.

| Synthetic Approach to Azepanes | Description | Key References |

| Ring Expansion | Building the seven-membered ring by expanding smaller, more readily available five- or six-membered nitrogen-containing rings. | researchgate.netresearchgate.net |

| Dearomative Ring Expansion | A modern photochemical method that converts simple nitroarenes into polysubstituted azepanes in a two-step process. researchgate.netnih.gov | researchgate.netnih.gov |

| Cyclization Strategies | A range of intramolecular reactions designed to form the azepane ring from acyclic precursors. | researchgate.netrsc.org |

| Chemoenzymatic Synthesis | The application of biocatalysts, such as imine reductases, to achieve the asymmetric synthesis of substituted azepanes. | acs.org |

These established methods, while not directly applied to this compound, offer promising starting points for its eventual synthesis.

Identification of Remaining Research Gaps and Challenges in Synthesis and Reactivity

The most profound research gap is the complete absence of experimental data for this compound. This encompasses its synthesis, physical and spectroscopic properties, and chemical reactivity.

Challenges in Synthesis:

A primary obstacle will be the development of a robust and efficient synthetic route. Key challenges include:

Selective Functionalization: Devising a method for the direct and selective installation of a phenylthio group onto the 4-position of an azepane ring.

Stereocontrol: The flexible nature of the azepane ring presents a significant hurdle in controlling stereochemistry, making the synthesis of specific stereoisomers a complex task. nih.gov

Precursor Availability: An effective synthesis will likely depend on the accessibility of a suitable 4-functionalized azepane precursor, such as 4-hydroxyazepane or a 4-haloazepane, the stereoselective synthesis of which is not trivial.

Challenges in Reactivity:

The reactivity profile of this compound is entirely speculative at this point. Key questions that need to be addressed include:

Influence of the Phenylthio Substituent: The electronic and steric effects of the phenylthio group on the azepane ring's reactivity, particularly the basicity of the nitrogen atom, are unknown.

Sulfur Chemistry: The sulfide (B99878) linkage is prone to oxidation to the corresponding sulfoxide (B87167) and sulfone. The conditions and products of such transformations for this specific molecule are yet to be determined.

Conformational Dynamics: A detailed understanding of the conformational preferences of the substituted ring is essential for rationalizing its reactivity and potential biological function. lifechemicals.com

Prognosis for Future Academic and Methodological Development of this compound Chemistry

The future exploration of this compound chemistry will be predicated on surmounting the current void of fundamental knowledge. The path forward can be envisioned through both academic and methodological lenses.

Future Academic Development:

The initial phase of research will necessarily be exploratory, focusing on establishing a baseline of chemical knowledge.

Synthesis and Characterization: The first priority will be the development of a reproducible synthesis of this compound, followed by its thorough characterization using modern analytical techniques such as NMR, IR, and mass spectrometry.

Reactivity Studies: A systematic investigation of its fundamental reactivity will be crucial. This would involve exploring reactions at the nitrogen and sulfur atoms, as well as the azepane ring itself.

Computational Modeling: Theoretical studies could provide valuable insights into the molecule's conformational landscape and electronic structure, helping to predict and understand its reactivity. nih.gov

Biological Evaluation: Given the pharmacological importance of the azepane scaffold, this compound and its derivatives would be prime candidates for biological screening to assess their potential as therapeutic agents. lifechemicals.commdpi.comnih.gov

Future Methodological Development:

The pursuit of this compound could also drive innovation in synthetic methodology.

Novel Synthetic Routes: The challenges inherent in the synthesis of this molecule may inspire the creation of new methods for the stereoselective functionalization of azepanes.

Catalytic C-H Functionalization: A significant breakthrough would be the development of catalytic methods for the direct introduction of a phenylthio group via C-H activation on the azepane ring.

Advanced Synthesis Technologies: The use of technologies such as flow chemistry could offer improved control, safety, and scalability for the synthesis of this compound and related compounds.

Q & A

Q. What are the standard synthetic routes for 4-(Phenylthio)homopiperidine, and how can purity be optimized?

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Work in a fume hood to avoid inhalation (GHS H335) .

- Store in a cool, dry place away from oxidizers; use inert gas (N₂) for air-sensitive steps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to assess binding affinity with target receptors (e.g., H3R) .

- Use DFT calculations (Gaussian 09) to analyze electron density maps and identify nucleophilic/electrophilic sites .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How should researchers resolve contradictions in metabolic stability data for this compound?

- Methodological Answer :

- Conduct comparative LC-MS/MS studies using human liver microsomes to identify metabolites (e.g., hydroxylation vs. ring oxidation) .

- Validate findings with isotopic labeling (e.g., ¹⁴C tracing) to track degradation pathways .

- Cross-reference with literature on analogous piperidine derivatives to contextualize discrepancies .

Q. What experimental design principles apply to studying this compound’s pharmacokinetics?

- Methodological Answer :

- Use PICO framework to structure in vivo studies:

- Population : Rodent models (Sprague-Dawley rats).

- Intervention : Oral vs. intravenous administration.

- Comparison : Plasma concentration vs. time curves.

- Outcome : Bioavailability (%) and half-life (t₁/₂) .

- Optimize sampling intervals (0, 1, 2, 4, 8, 24 hrs) for LC-MS analysis .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups on the phenyl ring) .

- Test biological activity in parallel assays (e.g., receptor binding, cytotoxicity).

- Apply multivariate regression analysis to correlate structural features (e.g., logP, polar surface area) with activity .

Methodological Guidance

Q. How to ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Document reaction conditions meticulously (temperature, solvent purity, stirring speed) .

- Provide raw NMR/HPLC data in supplementary materials .

- Use IUPAC nomenclature and CAS registry numbers to avoid ambiguity .

Q. What strategies validate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Perform accelerated stability testing (40°C/75% RH for 6 months) .

- Analyze degradation products via LC-MS and compare to forced degradation samples (acid/alkaline hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.